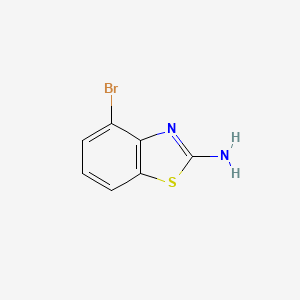

2-Amino-4-bromobenzothiazole

描述

2-Amino-4-bromobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both amino and bromine substituents on the benzothiazole ring enhances its reactivity and potential for various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, are increasingly being adopted to minimize environmental impact .

化学反应分析

Types of Reactions: 2-Amino-4-bromobenzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate cyclization reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.

Oxidation Reactions: Products include nitrobenzothiazoles and nitrosobenzothiazoles.

Cyclization Reactions: Products include polycyclic heterocycles with potential biological activity

科学研究应用

Medicinal Chemistry

2-Amino-4-bromobenzothiazole has been extensively studied for its potential as an antimicrobial, antifungal, and anticancer agent. Several studies have demonstrated its effectiveness against multidrug-resistant bacterial strains and various cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of substituted benzothiazoles, including this compound. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 16 µg/mL against various pathogens belonging to the ESKAPE group .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03 |

| Escherichia coli | 4-16 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 8 |

Enzyme Inhibition Studies

The compound has also been investigated for its role as an inhibitor of key enzymes involved in bacterial cell wall synthesis. For instance, it inhibits UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial growth and survival. This mechanism underlines its potential as a lead compound for developing new antibiotics.

Table: Enzyme Inhibition Potency

| Enzyme Target | Inhibition IC50 (nM) |

|---|---|

| UDP-N-acetylmuramate/L-alanine ligase | 25 |

| DNA gyrase | <10 |

Research indicates that derivatives of this compound show promise as anticancer agents by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways has been highlighted in various studies .

Case Study: Anticancer Activity

In vitro studies have shown that certain derivatives lead to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating IC50 values below 20 µM .

Dye and Pigment Development

Due to its structural properties, this compound is utilized in the synthesis of dyes and pigments. Its reactivity allows it to serve as a building block for more complex dye structures used in textiles and coatings.

Specialty Chemicals

The compound is also employed in producing specialty chemicals used in various industrial applications, including rubber additives and plasticizers.

作用机制

The mechanism of action of 2-Amino-4-bromobenzothiazole involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

相似化合物的比较

2-Aminobenzothiazole: Lacks the bromine substituent, resulting in different reactivity and biological activity.

2-Amino-6-bromobenzothiazole: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.

2-Amino-4-chlorobenzothiazole:

Uniqueness: 2-Amino-4-bromobenzothiazole is unique due to the presence of both an amino group and a bromine atom on the benzothiazole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs .

生物活性

2-Amino-4-bromobenzothiazole (ABBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and therapeutic potential of ABBT, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole moiety, which consists of a benzene ring fused to a thiazole ring. The presence of the amino and bromine substituents at the 2 and 4 positions, respectively, is crucial for its biological activity. The synthesis of ABBT typically involves the Hugershoff cyclization method using bromine in the presence of thiourea or similar reagents, yielding high purity and yield rates .

Anticancer Activity

ABBT has demonstrated promising anticancer properties. Studies indicate that it inhibits key tumor-related proteins, including various kinases such as CSF1R and EGFR. For instance, one study reported an IC50 value of 5.5 nM for CSF1R inhibition, showcasing its potential as an anticancer agent . Additionally, ABBT derivatives have shown robust activity against several cancer cell lines (e.g., MCF-7, HCT-116) with IC50 values ranging from 0.315 to 2.66 μM .

Antimicrobial Properties

The antimicrobial activity of ABBT has been explored against a range of pathogens. In vitro studies have shown that ABBT exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, zones of inhibition were recorded for E. coli and Salmonella typhimurium at varying concentrations . The compound's efficacy is enhanced when modified with different substituents.

Anti-inflammatory Effects

ABBT has also been evaluated for its anti-inflammatory properties. It has been found to inhibit cyclooxygenase-2 (COX-2) activity significantly, which is crucial in the inflammatory response. Certain derivatives have shown IC50 values between 0.84 and 1.39 μM for COX-2 inhibition . This suggests that ABBT could be a candidate for developing new anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of ABBT can be significantly influenced by structural modifications. For example:

- Substituent Effects : The introduction of polar groups at specific positions on the benzothiazole ring can enhance solubility and bioavailability, impacting overall activity.

- Positioning : The placement of substituents on the phenyl ring influences both potency and selectivity towards different biological targets .

A summary table illustrating the SAR findings in relation to biological activities is presented below:

| Compound | Substituent | IC50 (μM) | Activity Type |

|---|---|---|---|

| ABBT | - | 5.5 | CSF1R Inhibition |

| ABBT | - | 0.84 | COX-2 Inhibition |

| Derivative A | -OCH3 | 0.315 | Anticancer Activity |

| Derivative B | -Cl | 0.19 | VEGFR-2 Inhibition |

Case Studies

- Antitumor Efficacy : In a study involving PANC02 tumor models, treatment with ABBT resulted in a significant reduction in tumor growth by approximately 62% at a dosage of 200 mg/kg .

- Antimicrobial Testing : A series of tests demonstrated that substituted derivatives of ABBT exhibited enhanced antimicrobial activity compared to unsubstituted forms, indicating that structural modifications are critical for optimizing efficacy .

常见问题

Q. Basic: What are the common synthetic routes for 2-amino-4-bromobenzothiazole, and how do reaction conditions influence yield?

Methodological Answer:

A widely reported synthesis involves the Hugershoff cyclization of thiourea derivatives with brominated precursors. For example, starting from 2-bromoaniline, thiourea is generated and cyclized with Br₂ to yield this compound in ~63% global yield (three steps) . Alternative routes include refluxing 5-bromo-2-methylbenzo[d]thiazole with NaOH in ethylene glycol (140°C, 4 hours), followed by trituration with pentane/ether for purification . Key factors affecting yield include:

- Reagent stoichiometry : Excess Br₂ improves cyclization efficiency but requires careful quenching.

- Temperature control : Reflux conditions (140°C) minimize side reactions like dehalogenation.

- Purification : Trituration with non-polar solvents enhances purity by removing unreacted amines.

Q. Advanced: How can regioselectivity be controlled during dihalogenation of 2-aminobenzothiazole derivatives?

Methodological Answer:

Regioselective bromination at the 4-position is achieved via Sandmeyer conditions (NaNO₂, HBr, CuBr), exploiting the directing effects of the amino and thiazole groups. Computational studies suggest the amino group’s lone pair directs electrophilic substitution to the para position relative to the thiazole sulfur . For multi-halogenated derivatives, sequential halogenation under controlled pH (e.g., acidic for Br, neutral for I) prevents overhalogenation. HPLC monitoring (C18 column, acetonitrile/water gradient) confirms regiochemical outcomes .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The amino proton resonates at δ 6.2–6.5 ppm (singlet), while the thiazole C-2 carbon appears at ~165 ppm. Bromine’s inductive effect deshields adjacent carbons, e.g., C-4 at δ 120–125 ppm .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 229/231 (Br isotope pattern) confirms molecular weight.

- IR : N-H stretch at ~3400 cm⁻¹ and C-S-C vibration at 680 cm⁻¹ validate functional groups.

属性

IUPAC Name |

4-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCARDEQKVVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365970 | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-02-5 | |

| Record name | 4-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。